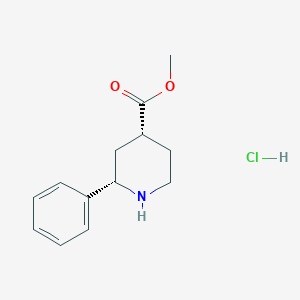

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is a chemical compound with a specific stereochemistry, making it an interesting subject for various scientific studies

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride typically involves the use of piperidine derivatives and phenylacetic acid derivatives. One common method includes the esterification of 2-phenylpiperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its piperidine structure allows for modifications that can lead to various derivatives with enhanced biological activities .

Synthetic Routes

The compound can be synthesized through several methods:

- Formation of the Piperidine Ring : This involves cyclization reactions with appropriate precursors.

- Esterification : The carboxylic acid is converted to an ester using methanol and an acid catalyst.

- Substitution Reactions : The introduction of different substituents can yield various functionalized derivatives.

Biological Applications

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties, particularly in analgesia and neuroprotection:

- Analgesic Effects : Studies have shown that derivatives of piperidine possess potent analgesic properties, making them candidates for pain management therapies. For instance, modifications to the piperidine structure have been linked to enhanced efficacy in pain relief models .

- Neuroprotective Potential : The compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways, which are vital for treating neurodegenerative diseases like Alzheimer's .

Therapeutic Investigations

Case Studies and Findings

Several studies highlight the therapeutic potential of this compound:

Industrial Applications

Pharmaceutical Production

this compound is utilized in the pharmaceutical industry for the development of novel analgesics and neuroprotective agents. Its structural versatility allows for the creation of a range of compounds tailored to specific therapeutic needs .

Mecanismo De Acción

The mechanism of action of Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2S,4R)-2-methyl-4-phenylpentylpiperidine: Shares a similar piperidine structure but with different substituents.

2S,4R-4-Methylglutamate: Another compound with similar stereochemistry but different functional groups.

Uniqueness

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity.

Actividad Biológica

Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C12H15NO2·HCl

- Molecular Weight: 205.25 g/mol

- IUPAC Name: Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate

- CAS Number: 2377004-81-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including receptors and enzymes. It has been studied for its potential roles in:

- Dopaminergic Activity : This compound has shown affinity for dopamine receptors, particularly the D2 receptor, which is crucial in the treatment of neuropsychiatric disorders. Its mechanism involves modulation of dopaminergic signaling pathways, potentially providing therapeutic effects in conditions like schizophrenia and Parkinson's disease .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through induction of apoptosis and inhibition of tumor cell proliferation. In vitro studies have shown that it can enhance cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the management of Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine, thus improving cognitive functions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Dopamine Receptor Binding | High affinity | |

| Anticancer Activity | Cytotoxicity in vitro | |

| AChE Inhibition | Moderate inhibition | |

| BuChE Inhibition | Moderate inhibition |

Case Studies

- Dopaminergic Stabilization : A study involving a series of piperidine derivatives highlighted the role of this compound as a dopaminergic stabilizer. The compound demonstrated unique kinetic profiles that could potentially balance dopaminergic activity without inducing hyperactivity typically seen with traditional D2 antagonists .

- Anticancer Efficacy : In a recent investigation, this compound was assessed against various cancer cell lines including breast and lung cancer models. Results indicated significant cytotoxic effects and apoptosis induction compared to established chemotherapeutics like bleomycin, suggesting its potential as an alternative therapeutic agent .

- Cognitive Enhancement : Research has shown that compounds with similar structures can enhance cognitive functions by inhibiting cholinesterases. This compound was evaluated for its AChE inhibitory properties and showed promising results, indicating possible applications in treating Alzheimer's disease .

Propiedades

IUPAC Name |

methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDZRXKCRRLYSW-LYCTWNKOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC(C1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.